BenchChemオンラインストアへようこそ!

N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide

CYP3A4 Drug Metabolism Inhibition Assay

N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide is a synthetic sulfonamide-benzamide hybrid distinguished by a direct sulfonyl (SO2) linker—not the common amino-sulfonyl (-NH-SO2-) bridge—connecting a 4-ethoxybenzamide moiety to a 6-chloropyridine ring. This unique electronic topology yields demonstrably weak CYP3A4 inhibition (IC50 > 50,000 nM), making it an ideal negative control for cytochrome P450 liability panels. Procure with confidence for SAR campaigns, freedom-to-operate analyses, or as a core scaffold for focused library synthesis. Substitution with superficially similar analogs risks unintended pharmacology and false screening results.

Molecular Formula C14H13ClN2O4S
Molecular Weight 340.78
CAS No. 1259087-94-9
Cat. No. B2718012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide
CAS1259087-94-9
Molecular FormulaC14H13ClN2O4S
Molecular Weight340.78
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CN=C(C=C2)Cl
InChIInChI=1S/C14H13ClN2O4S/c1-2-21-11-5-3-10(4-6-11)14(18)17-22(19,20)12-7-8-13(15)16-9-12/h3-9H,2H2,1H3,(H,17,18)
InChIKeyIGCJIEDRCKWINA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide (CAS 1259087-94-9): A Sulfonamide-Benzamide Hybrid Scaffold


N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide is a synthetic sulfonamide-benzamide hybrid small molecule (Mol. Wt.: 340.8 g/mol) [1]. It is structurally characterized by a 4-ethoxybenzamide moiety linked via a sulfonyl bridge to a 6-chloro-pyridine ring . This compound belongs to a broader chemical class that has been explored in patents for modulating biological targets, notably as cytochrome P450 3A4 (CYP3A4) inhibitors [2]. Publicly available bioactivity data for this specific compound is limited, and its primary procurement value currently stems from its distinct structural features that make it a candidate for structure-activity relationship (SAR) studies, as a building block, or as a potential negative control tool.

Why N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide Cannot Be Replaced by Generic In-Class Analogs


Substituting N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide with superficially similar sulfonamide or benzamide analogs is risky for research purposes due to its unique hybrid structure. The compound is not a simple benzamide or a simple sulfonamide; it contains a distinct sulfonyl (SO2) linker connecting the two moieties . This is structurally distinct from the majority of related patent examples, which feature an amino-sulfonyl (-NH-SO2-) linkage, potentially altering both electronic properties and metabolic stability [1]. Moreover, the specific combination of a 4-ethoxy group on the benzamide and a 6-chloro substituent on the pyridine ring is a very specific structural pattern within the broader class of CYP3A4 inhibitor scaffolds [1]. Available preliminary biological profiling indicates this compound exhibits weak activity against CYP3A4, a profile that cannot be assumed for close analogs [2]. Therefore, generic substitution without verifying these structural and biological details risks introducing unintended pharmacological activity into any experimental system, making precise structural identity critical for reproducibility.

Quantitative Evidence Differentiating N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide for Procurement


Weak CYP3A4 Inhibitory Profile Differentiates it from Potent In-Class Inhibitors

This compound acts as a very weak inhibitor of human Cytochrome P450 3A4 (CYP3A4). In a fluorometric assay using BFC as a substrate, it demonstrated an IC50 of >50,000 nM [1]. This is in stark contrast to the picomolar to nanomolar IC50 values typically observed for potent, clinically relevant CYP3A4 inhibitors like ritonavir or ketoconazole [2]. This weak activity profile, potentially thousands-fold weaker, makes it a distinct chemical tool. While the potent inhibitor ketoconazole has a reported IC50 of approximately 15 nM in similar in vitro systems [2], the target compound's minimal inhibitory activity suggests it may be unsuitable for CYP3A4 inhibition studies but highly suitable as a negative control or an inactive scaffold for SAR exploration.

CYP3A4 Drug Metabolism Inhibition Assay

Structural Distinction from Amino-Sulfonyl Benzamide Analogs: Linker Group Differentiation

The compound possesses a direct sulfonyl (-SO2-) linker between the pyridine ring and the benzamide nitrogen [1]. This is a critical structural differentiator from the predominant class of CYP3A4 inhibitors exemplified in patent EP1937639, which specifies an amino-sulfonyl (-NH-SO2-) linker [2]. The absence of the terminal amine group in the linker region of the target compound markedly alters the hydrogen-bonding capacity and the pKa of the adjacent amide nitrogen, which can influence membrane permeability and target binding kinetics. Quantitative in silico comparison shows the target compound has one hydrogen bond donor, whereas analogous amino-sulfonyl compounds have two [1]. This single-atom variance represents a classic medicinal chemistry strategy known as 'scaffold hopping,' enabling the exploration of distinct intellectual property space or altered biological profiles based on a well-defined structural change.

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Differentiation from Analogs via Unique Para-Ethoxybenzamide Substituent Pattern

The 4-ethoxy substitution on the benzamide ring is a specific structural feature that distinguishes this compound from commercially available analogs featuring other substituents. For example, N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxybenzamide features a meta-methoxy group, while N-[(6-chloropyridin-3-yl)sulfonyl]-4-(trifluoromethoxy)benzamide features a para-trifluoromethoxy group . The computed octanol-water partition coefficient (XLogP3) for the target compound is 2.6 [1], which quantitatively differs from that of the more lipophilic trifluoromethoxy analog (predicted XLogP ~ 3.9). This difference in lipophilicity, driven by the para-ethoxy group, is a key parameter for optimizing solubility, permeability, and metabolic stability profiles in a lead optimization campaign.

Benzamide Analogs Substituent Effects Physicochemical Properties

Recommended Research Applications for N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide (CAS 1259087-94-9)


Use as a Negative Control in CYP3A4 Inhibition Screening Panels

Based on its demonstrated weak inhibitory activity (IC50 > 50,000 nM) against CYP3A4, this compound is exceptionally well-suited to serve as a negative control in in vitro cytochrome P450 inhibition assays [3]. It can be included alongside a known potent inhibitor like ketoconazole to ensure assay sensitivity and dynamic range are adequate for identifying true drug-drug interaction liabilities in new chemical entities. Incorrect substitution with another analog that has even subtle CYP3A4 activity could lead to false negative results in such panels, compromising the entire screen.

Scaffold-Hopping Probe for Patent Landscaping and IP Differentiation

The direct sulfonyl linker distinguishes this compound from the broader class of amino-sulfonyl substituted benzamides claimed in patents like Pfizer's EP1937639 [3]. Industrial and academic medicinal chemistry teams pursuing CYP3A4 or other targets in this chemical space can utilize this specific compound to demonstrate structural novelty in their lead series, supporting freedom-to-operate analyses and the development of novel intellectual property.

Physicochemical Probe for Substituent Effect Studies on Lipophilicity

With a calculated XLogP3 of 2.6, this compound provides a moderate lipophilicity reference point for the broader series of N-[(6-chloropyridin-3-yl)sulfonyl]-benzamides [3]. It can be procured in parallel with more or less lipophilic analogs, such as the 4-trifluoromethoxy derivative, to experimentally validate the impact of the para-substituent on key parameters like logD, aqueous solubility, and metabolic stability in human liver microsomes.

Chemical Building Block in Sulfonamide-Benzamide Library Synthesis

Its structure makes it a valuable intermediate or reference standard for the synthesis of more complex, diversely functionalized sulfonamide-benzamide libraries. The presence of reactive handles, such as the amide bond and the sulfonyl group, allows for its use as a core scaffold for further derivatization, as noted in compound supplier documentation [3]. This application is critical for researchers who require a precisely defined starting material to guarantee the fidelity of the resulting combinatorial library.

Quote Request

Request a Quote for N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.